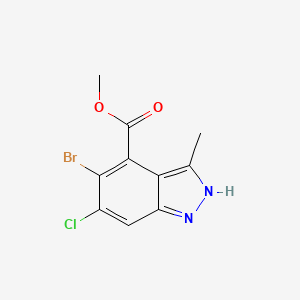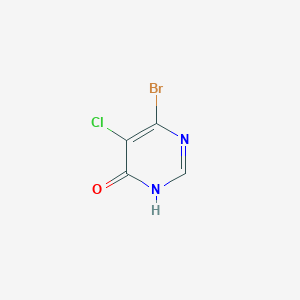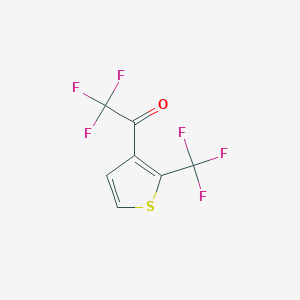
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride typically involves the reaction of 1,1-dimethyl-1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
科学研究应用
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
作用机制
The mechanism of action of (1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: A similar triazole compound with different substitution patterns.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another triazole derivative with distinct structural features.
Uniqueness
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group
属性
分子式 |
C5H13Cl2N4+ |
|---|---|
分子量 |
200.09 g/mol |
IUPAC 名称 |
(1,1-dimethyl-1,2,4-triazol-1-ium-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H11N4.2ClH/c1-9(2)4-7-5(3-6)8-9;;/h4H,3,6H2,1-2H3;2*1H/q+1;; |
InChI 键 |
BMNYFNOBBUPJDB-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(C=NC(=N1)CN)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






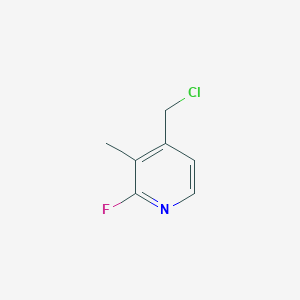
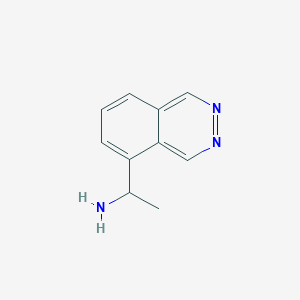
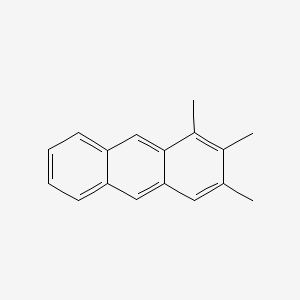

![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)
